molecular formula C9H6BrNO3 B15318302 7-bromo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione

7-bromo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione

Cat. No.: B15318302
M. Wt: 256.05 g/mol
InChI Key: VICZXIXTXAQDHG-UHFFFAOYSA-N
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Description

7-bromo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by the presence of a bromine atom at the 7th position and a methyl group at the 8th position on the benzoxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the bromination of 8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-bromo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine atom, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

7-bromo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-bromo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it may inhibit certain enzymes or signaling pathways that are crucial for cancer cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-bromo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is unique due to its specific substitution pattern and the presence of the benzoxazine ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C9H6BrNO3

Molecular Weight

256.05 g/mol

IUPAC Name

7-bromo-8-methyl-1H-3,1-benzoxazine-2,4-dione

InChI

InChI=1S/C9H6BrNO3/c1-4-6(10)3-2-5-7(4)11-9(13)14-8(5)12/h2-3H,1H3,(H,11,13)

InChI Key

VICZXIXTXAQDHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1NC(=O)OC2=O)Br

Origin of Product

United States

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